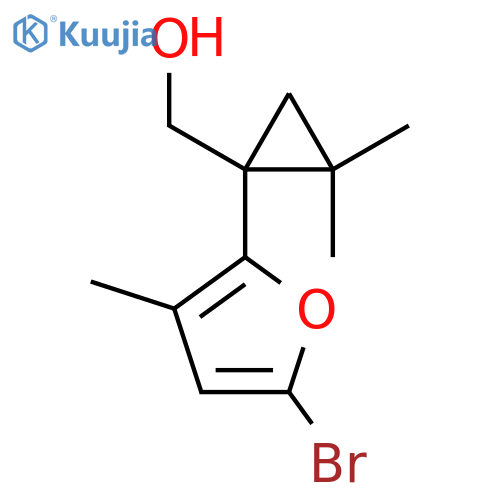Cas no 2229488-47-3 (1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol)
1-(5-ブロモ-3-メチルフラン-2-イル)-2,2-ジメチルシクロプロピルメタノールは、ブロモ基とメチル基を有するフラン環とジメチルシクロプロパン構造が結合した特異な分子構造を持つ化合物です。この化合物は、有機合成中間体としての高い反応性を示し、特に医薬品や農薬の合成において重要な役割を果たします。ブロモ基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適しており、多様な骨格構築が可能です。また、シクロプロパン環の剛直な構造が分子の立体配座を制御し、生物活性化合物の設計において立体選択性の向上が期待されます。

2229488-47-3 structure
商品名:1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol
1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol
- 2229488-47-3
- [1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol
- EN300-1904923
-
- インチ: 1S/C11H15BrO2/c1-7-4-8(12)14-9(7)11(6-13)5-10(11,2)3/h4,13H,5-6H2,1-3H3
- InChIKey: DLMVEZBVTURRSR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C2(CO)CC2(C)C)O1
計算された属性
- せいみつぶんしりょう: 258.02554g/mol
- どういたいしつりょう: 258.02554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904923-2.5g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 2.5g |
$3782.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-5.0g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 5g |
$5594.0 | 2023-06-02 | ||
| Enamine | EN300-1904923-0.05g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 0.05g |
$1620.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-0.25g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 0.25g |
$1774.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-1g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 1g |
$1929.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-10g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 10g |
$8295.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-10.0g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 10g |
$8295.0 | 2023-06-02 | ||
| Enamine | EN300-1904923-0.1g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 0.1g |
$1697.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-0.5g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 0.5g |
$1851.0 | 2023-09-18 | ||
| Enamine | EN300-1904923-5g |
[1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229488-47-3 | 5g |
$5594.0 | 2023-09-18 |
1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2229488-47-3 (1-(5-bromo-3-methylfuran-2-yl)-2,2-dimethylcyclopropylmethanol) 関連製品
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
